[1-(3-Chlorophenyl)cyclopentyl]methanamine
Description
Overview of Amines in Organic Chemistry and Chemical Biology
Amines are a fundamental class of organic compounds distinguished by the presence of a nitrogen atom bonded to alkyl or aryl groups. amerigoscientific.com Structurally analogous to ammonia (B1221849), they are classified based on the number of hydrogen atoms on the ammonia molecule that are replaced by these organic substituents. universalclass.comwikipedia.org Primary (1°) amines have one substituent (RNH₂), secondary (2°) amines have two (R₂NH), and tertiary (3°) amines have three (R₃N). wikipedia.org
Due to a lone pair of electrons on the nitrogen atom, amines exhibit basicity and act as nucleophiles, properties that make them highly reactive and versatile in organic synthesis. universalclass.com They are crucial intermediates in the manufacturing of a vast array of products, including pharmaceuticals, agrochemicals, polymers, and dyes. amerigoscientific.compurkh.com
In the realm of chemical biology, amines are indispensable. purkh.com Many essential biomolecules are amines; for instance, amino acids, the building blocks of proteins, contain a primary amine group. purkh.com Furthermore, several key neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, are amines, playing a critical role in neural signaling. wikipedia.orgpurkh.com The protonated amino group is one of the most common positively charged moieties in proteins, influencing their three-dimensional structures through interactions like salt bridges. wikipedia.org
Significance of Substituted Cyclopentyl and Chlorophenyl Moieties in Chemical Scaffolds
Chemical scaffolds form the core structure of molecules, and their selection is critical in fields like medicinal chemistry. nih.gov The molecule [1-(3-Chlorophenyl)cyclopentyl]methanamine features two significant structural motifs: a substituted cyclopentyl ring and a chlorophenyl group.
The cyclopentyl moiety is a five-membered cycloalkane ring. Such carbocyclic rings are important components in pharmacologically active compounds. researchgate.netgoogle.com Incorporating a cyclopentyl ring into a molecule can confer a degree of conformational rigidity and define a specific three-dimensional arrangement of functional groups. This can be advantageous for enhancing binding affinity and selectivity to biological targets. The cyclopentyl scaffold is found in various drug molecules and is a target for synthetic methodologies aimed at creating densely functionalized chiral structures. researchgate.net
The chlorophenyl moiety consists of a phenyl ring substituted with one or more chlorine atoms. In this specific compound, a single chlorine atom is present at the 3-position (meta-position) of the phenyl ring. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties. The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions. The electron-withdrawing nature of chlorine can affect the electronic environment of the aromatic ring, which can be a critical factor for molecular recognition at a receptor or enzyme active site. acs.org For example, the inclusion of a chlorophenyl group has been shown to be a key feature for the activity of certain compounds targeting GABAA receptors and in the synthesis of tetrahydropyrimidine (B8763341) derivatives with potential therapeutic applications. acs.orgmdpi.com
Research Landscape and Knowledge Gaps Pertaining to this compound
The research landscape for this compound appears to be in a nascent stage. While the compound is available from chemical suppliers for research purposes, there is a notable scarcity of published academic literature detailing its synthesis, characterization, or biological activity. sigmaaldrich.com
Basic chemical and physical properties have been reported by commercial vendors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 933752-65-9 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₆ClN | sigmaaldrich.comchemscene.com |
| Molecular Weight | 209.72 g/mol | sigmaaldrich.comchemscene.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| InChI Key | RUCYJFAAKGHQNI-UHFFFAOYSA-N | sigmaaldrich.com |
A significant knowledge gap exists regarding the specific biological profile of this compound. Although its structural components—the primary amine, the cyclopentyl ring, and the 3-chlorophenyl group—are common in bioactive molecules, there is no readily available data on the specific targets or therapeutic potential of this compound itself. Similarly, detailed studies on its reactivity, conformational analysis, and potential as a synthetic building block are not present in the public domain literature. While related structures, such as substituted cyclopropyl (B3062369) compounds, have been investigated for various therapeutic applications, direct research into this specific cyclopentyl analogue is lacking. google.com
Scope and Objectives of Academic Investigations on the Compound
Given the existing knowledge gaps, future academic investigations into this compound could pursue several well-defined objectives. The overarching scope would be to fully characterize the compound and explore its potential utility in chemistry and pharmacology.
Key objectives for future research should include:
Development of Novel Synthetic Routes: Designing and optimizing efficient and stereoselective synthetic pathways to access the compound and a library of its analogues. This would enable further structure-activity relationship (SAR) studies.
Comprehensive Physicochemical Characterization: Performing detailed spectroscopic analysis (NMR, IR, MS) and X-ray crystallography to unequivocally determine its three-dimensional structure and electronic properties.
Exploration of Chemical Reactivity: Investigating its utility as a chemical intermediate or scaffold for the synthesis of more complex molecular architectures. nih.gov
Systematic Biological Screening: Conducting broad screening assays to identify potential biological targets. Based on its structure, initial screens could focus on central nervous system (CNS) receptors or ion channels, where aryl-alkyl-amine motifs are prevalent.
Pharmacological Profiling: Should initial screening yield a positive result, subsequent studies would aim to characterize its mechanism of action, potency, and efficacy at the identified biological target.
These investigations would bridge the current knowledge gap and determine if this compound holds potential as a valuable tool for chemical biology or as a lead scaffold in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYJFAAKGHQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Cyclopentyl Methanamine
Established Synthetic Pathways for [1-(3-Chlorophenyl)cyclopentyl]methanamine and Related Amine Structures
The construction of the this compound scaffold can be achieved through several established synthetic strategies. These routes primarily focus on the formation of the key carbon-nitrogen bond and the construction of the quaternary carbon center.
Reductive Amination Approaches for Cyclopentylmethanamine Derivatives
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. acs.org This approach is highly attractive for producing primary amines from ketones or aldehydes using ammonia (B1221849). nih.govnih.gov The process involves the initial formation of an imine intermediate from the carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.org
For the synthesis of this compound, a hypothetical reductive amination pathway would start from a suitable ketone or aldehyde precursor. One potential route involves the direct reductive amination of (3-chlorophenyl)cyclopentyl ketone with ammonia. Various catalytic systems, including those based on iron, cobalt, or iridium, have been developed to facilitate the reductive amination of aryl-alkyl ketones with good to excellent yields. organic-chemistry.orgsci-hub.se Alternatively, a stepwise procedure can be employed where the imine is formed first and then reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org
Another pathway could involve the synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbaldehyde, followed by reductive amination. Optimizing conditions such as pH, ammonia concentration, and the choice of reducing agent (e.g., NaBH₄, sodium cyanoborohydride, or ammonia borane) is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.orgacs.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Substrate | Typical Conditions | Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, often with an acid activator like boric acid | Readily available, cost-effective. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Imines | Mildly acidic conditions | Selectively reduces imines in the presence of carbonyls. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Acetic acid, Dichloromethane | Mild and selective, good for a wide range of substrates. organic-chemistry.org |
| H₂ with Metal Catalyst (e.g., Fe, Co, Pd) | Ketones, Aldehydes | High pressure and temperature | "Green" approach, high atom economy. nih.govnih.gov |
Multi-step Synthetic Routes Involving Phenyl-Cyclopentyl Ketone Intermediates
Multi-step syntheses commencing with a phenyl-cyclopentyl ketone intermediate are a cornerstone for producing compounds structurally related to this compound. The key intermediate, (3-chlorophenyl)cyclopentyl ketone, can be synthesized through several methods. A common approach is the Grignard reaction between a cyclopentylmagnesium halide (e.g., bromide or chloride) and 3-chlorobenzonitrile. erowid.orggoogle.compearson.com Subsequent acidic hydrolysis of the intermediate imine yields the desired ketone. pearson.com Another route is the Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopentanecarbonyl chloride, although this may yield a mixture of isomers. An improved synthesis of the related o-chlorophenyl cyclopentyl ketone involves the reaction of 2-chlorobenzoyl chloride with cyclopentene (B43876) in the presence of aluminum trichloride (B1173362) at low temperatures, achieving high yields. sciencemadness.org
Once the (3-chlorophenyl)cyclopentyl ketone is obtained, it can be converted to this compound through a few synthetic transformations. A common sequence involves:
Introduction of a cyano group: The ketone can be converted to a cyanohydrin, which can then be further manipulated. A more direct approach is the Strecker synthesis, although creating a quaternary center can be challenging. An alternative is the conversion of the ketone to an intermediate that can undergo nucleophilic substitution with a cyanide source.
Reduction of the nitrile: The resulting 1-(3-chlorophenyl)cyclopentane-1-carbonitrile can then be reduced to the primary amine, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
This multi-step approach is analogous to established syntheses of related pharmaceutical compounds like Ketamine, where (o-chlorophenyl)cyclopentyl ketone is a key precursor. erowid.orgias.ac.inresearchgate.net
Enantioselective Synthesis and Chiral Resolution of this compound Isomers
The presence of a quaternary stereocenter in this compound means it can exist as a pair of enantiomers. The development of methods to selectively synthesize or separate these isomers is crucial.
Chiral Auxiliaries and Catalytic Asymmetric Methods in the Synthesis of this compound Analogs
The construction of chiral molecules, particularly those with challenging quaternary stereocenters, is a major focus of modern organic synthesis. acs.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amine analogs, auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam can be used to control the stereoselective alkylation of an enolate to build the quaternary center, followed by conversion to the amine. wikipedia.org
Catalytic asymmetric synthesis offers a more atom-economical approach. nih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most efficient methods to produce chiral amines. acs.orgacs.org For a substrate like this compound, this would involve the asymmetric hydrogenation of a C=N bond. Catalysts based on rhodium, iridium, or ruthenium, paired with chiral ligands (e.g., chiral phosphines or diamines), have shown high efficacy for this transformation. nih.govajchem-b.com Another powerful strategy is the catalytic enantioselective addition of nucleophiles to imines, which can simultaneously form the C-C bond and set the stereocenter. nih.gov
Diastereoselective Control in the Formation of Chiral Centers Adjacent to the Amine Moiety
When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) is essential. In the context of synthesizing analogs of this compound, if a second stereocenter is introduced, diastereoselective control becomes a key challenge.
The formation of all-carbon quaternary stereocenters adjacent to another chiral center can be achieved with high diastereoselectivity. acs.org For instance, the addition of organometallic reagents to chiral imines or iminium ions derived from a chiral amine can proceed with high levels of diastereocontrol. The use of chiral auxiliaries, such as N-tert-butanesulfinamide, is a well-established method for the diastereoselective synthesis of amines. organic-chemistry.org Condensation of a ketone with (S)- or (R)-tert-butanesulfinamide forms a chiral N-sulfinyl imine. Subsequent addition of a nucleophile to the imine carbon is directed by the bulky tert-butylsulfinyl group, leading to the formation of one diastereomer preferentially. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine. organic-chemistry.org
Catalytic methods have also been developed that provide excellent diastereo- and enantioselectivity. For example, copper-catalyzed additions to imines can generate vicinal tertiary and quaternary stereocenters with high control. nih.govacs.org Similarly, chromium-catalyzed allylations can create two consecutive stereocenters, including a quaternary one, in a highly diastereoselective and enantioselective manner. organic-chemistry.org
Table 2: Strategies for Enantio- and Diastereoselective Synthesis of Chiral Amines
| Method | Principle | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. wikipedia.org | Evans' oxazolidinones, Oppolzer's camphorsultam, N-tert-butanesulfinamide. wikipedia.orgorganic-chemistry.org | High diastereoselectivity, auxiliary is removable. |
| Asymmetric Catalytic Hydrogenation | Reduction of a prochiral imine using a chiral catalyst. acs.org | Rh, Ir, Ru complexes with chiral ligands (e.g., BIPHEP, Phanephos). ajchem-b.com | High enantioselectivity (ee). |
| Asymmetric Nucleophilic Addition | Addition of a nucleophile to an imine catalyzed by a chiral catalyst. nih.gov | Cu-phosphoramidite, Cr-sulfonamide/oxazoline complexes. nih.govorganic-chemistry.org | High enantio- and diastereoselectivity for vicinal stereocenters. |
| Chiral Resolution | Separation of a racemic mixture of enantiomers. | Chiral acids (e.g., tartaric acid) or chiral chromatography. | Isolation of pure enantiomers. |
Derivatization Strategies for this compound
The primary amine functionality of this compound is a versatile handle for various chemical transformations, allowing for the synthesis of a wide range of derivatives. These derivatization reactions are useful for creating new chemical entities with potentially different properties or for analytical purposes.
Common derivatization strategies include:
Formation of Amides: Reaction with acyl chlorides or carboxylic anhydrides yields stable amide derivatives.
Formation of Ureas and Thioureas: The primary amine can react with isocyanates or isothiocyanates to form the corresponding urea (B33335) or thiourea (B124793) derivatives. nih.govorganic-chemistry.org These reactions are often straightforward and proceed in high yield. nih.govorganic-chemistry.org Synthesizing ureas can also be achieved using CO₂ as a C1 building block or via the Curtius rearrangement of a corresponding amide. organic-chemistry.orgrsc.org
Formation of Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) produces sulfonamides, which are often highly crystalline and useful for characterization.
Derivatization for Chiral Analysis: To determine the enantiomeric purity of a chiral amine, it can be derivatized with a chiral derivatizing agent, such as Mosher's acid chloride or (1R)-(-)-camphorsulfonyl chloride, to form diastereomers that can be distinguished and quantified by techniques like NMR spectroscopy or HPLC.
Derivatization for HPLC Analysis: For sensitive detection in HPLC, amines are often derivatized with fluorogenic reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to create highly fluorescent products. nih.govresearchgate.netthermofisher.comlibretexts.orgacs.org
These derivatization reactions underscore the synthetic utility of the primary amine group, enabling access to a broad chemical space and facilitating detailed analytical characterization.
Chemical Modifications of the Amine Functionality
The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. Common modifications include N-alkylation and N-acylation, which introduce new functional groups and can significantly alter the compound's physicochemical properties.
N-Alkylation:
N-alkylation of primary amines like this compound can be achieved through reaction with alkyl halides. ucalgary.calibretexts.org This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide. ucalgary.ca However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This occurs because the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies can be employed. One approach involves using a large excess of the primary amine to favor the initial alkylation step. Another strategy is to use amine hydrobromides and alkyl bromides under controlled basic conditions, where the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and less reactive. researchgate.net
N-Acylation:
N-acylation is another important transformation of the amine group, typically carried out using acyl chlorides or acid anhydrides to form N-substituted amides. orgoreview.comchemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. docbrown.infosavemyexams.comchemguide.co.uk Unlike N-alkylation, N-acylation is generally not prone to over-reaction because the resulting amide is less nucleophilic due to the delocalization of the nitrogen lone pair over the carbonyl group. orgoreview.com
The reaction is often performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. orgoreview.com
Table 1: Examples of Amine Functionalization Reactions
| Reagent | Reaction Type | Product Type |
| Alkyl Halide (e.g., Ethyl Bromide) | N-Alkylation | Secondary Amine |
| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation | N-Substituted Amide |
Aromatic Ring Substitutions and Cyclopentyl Ring Modifications
Further diversification of the this compound scaffold can be achieved by introducing substituents onto the aromatic ring or by modifying the cyclopentyl ring.
Aromatic Ring Substitutions:
The 3-chlorophenyl group can undergo electrophilic aromatic substitution (SEAr) reactions. The chlorine atom is a deactivating but ortho-, para-directing substituent. This means that incoming electrophiles will preferentially add to the positions ortho or para to the chlorine atom. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. msu.edu
Halogenation: Further halogenation of the aromatic ring can be achieved using halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comchemguide.co.ukdocbrown.infoalevelh2chemistry.com
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride and a Lewis acid catalyst. libretexts.orgorganic-chemistry.orglibretexts.orgyoutube.compressbooks.pub It is important to note that Friedel-Crafts reactions may not proceed on rings with strongly deactivating substituents. libretexts.orglibretexts.org
Cyclopentyl Ring Modifications:
Modifying the saturated cyclopentyl ring is generally more challenging than modifying the aromatic ring. Radical halogenation can be a method to introduce a functional group onto the cyclopentyl ring, which can then be used for further transformations. youtube.com For instance, photoredox catalysis can enable the ring-opening of cyclobutanes to form functionalized cyclopentanones, suggesting that similar strategies might be adaptable for cyclopentane (B165970) derivatives. researchgate.netrsc.org Additionally, methods for the synthesis of polysubstituted cyclopentane derivatives, such as those involving radical annulation, have been reported and could potentially be applied to create more complex analogs. researchgate.net
Synthesis of Poly-substituted Analogs for Structure-Property Relationship Studies
The synthesis of a variety of poly-substituted analogs of this compound is essential for conducting structure-property relationship (SPR) studies. These studies aim to understand how different substituents at various positions on the molecule affect its biological activity and physicochemical properties.
By systematically varying the substituents on the amine, the aromatic ring, and the cyclopentyl ring, researchers can build a library of compounds. For example, a series of N-alkyl and N-aryl piperazine (B1678402) derivatives have been synthesized to evaluate their antimicrobial activity. nih.gov Similarly, the synthesis of substituted 5-phenylmorphans has been undertaken to explore their pharmacological profiles. nih.gov These examples, while not directly involving the target compound, illustrate the general approach of creating diverse analogs for SPR studies. The synthesis of enantiomerically enriched β-substituted analogs of amino acids containing a 1-phenyl-1H-1,2,3-triazole group also highlights the importance of stereochemistry in the design of new bioactive molecules. nih.gov
Table 2: Potential Poly-substituted Analogs for SPR Studies
| Modification Site | Example Substituent | Potential Impact |
| Amine (N-position) | Methyl, Ethyl, Benzyl | Altered basicity, lipophilicity, and receptor binding |
| Aromatic Ring | Fluoro, Bromo, Nitro, Methoxy | Modified electronic properties and metabolic stability |
| Cyclopentyl Ring | Hydroxyl, Methyl | Changes in conformation and steric hindrance |
Green Chemistry Approaches and Sustainable Synthesis Development
Developing environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is an important goal. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. jocpr.comwikipedia.orgresearchgate.net
Reductive Amination:
Reductive amination is a key step in the synthesis of many amines and is considered a greener alternative to methods involving alkyl halides, as it often has a higher atom economy and can be performed in one pot. jocpr.comwikipedia.orgacsgcipr.org Green strategies for reductive amination include the use of catalytic hydrogenation with recyclable catalysts or the use of milder and less toxic reducing agents. jocpr.comwikipedia.org For instance, one-pot reductive amination of aldehydes using thiamine (B1217682) hydrochloride as a green catalyst under solvent-free conditions has been reported. researchgate.net
Biocatalysis:
Biocatalysis, the use of enzymes to perform chemical reactions, offers a highly sustainable route to amine synthesis. europa.euresearchgate.netastrazeneca.comhims-biocat.eu Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity. astrazeneca.com Transaminases and amine dehydrogenases are two classes of enzymes that are particularly useful for the synthesis of chiral amines. europa.eu The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of the process. europa.eu For example, a sustainable process for converting amino acids into primary amines using a ruthenium catalyst in water has been developed. chemistryviews.org
Table 3: Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Green Chemistry Relevance |
| Classical N-Alkylation | Well-established | Often poor selectivity, use of hazardous reagents | Low |
| Reductive Amination | High atom economy, one-pot | Can require stoichiometric reducing agents | High |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzyme availability and stability can be limitations | Very High |
Structural Characterization and Conformational Analysis of 1 3 Chlorophenyl Cyclopentyl Methanamine
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in [1-(3-Chlorophenyl)cyclopentyl]methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, which is a chiral compound, NMR is critical.
Detailed ¹H and ¹³C NMR analyses are required for full structural assignment. While specific spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on its constituent parts: a 3-chlorophenyl group, a cyclopentyl ring, and a methanamine moiety.
Expected ¹H NMR Spectral Data: The aromatic protons on the 3-chlorophenyl ring would appear in the range of δ 7.0-7.5 ppm. The protons of the cyclopentyl ring would likely produce complex multiplets in the aliphatic region (δ 1.5-2.0 ppm). The methylene (B1212753) protons of the methanamine group (-CH₂NH₂) would be expected to appear as a singlet or a multiplet, depending on the solvent and concentration, typically in the range of δ 2.5-3.5 ppm. The amine protons (-NH₂) would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and temperature.
Expected ¹³C NMR Spectral Data: The carbon atoms of the aromatic ring would resonate in the δ 120-145 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The quaternary carbon of the cyclopentyl ring would be found further downfield. The remaining cyclopentyl carbons and the methylene carbon of the methanamine group would appear in the upfield region of the spectrum.
For determining the enantiomeric composition, a chiral derivatizing agent, such as (1R)-(-)-camphor-10-sulfonyl chloride, could be used. This would convert the enantiomers into diastereomers, which would exhibit distinct signals in the NMR spectrum, allowing for their quantification. A similar approach has been successfully used for the stereochemical analysis of the related compound 1-((3-chlorophenyl)(phenyl)methyl) amine. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 120 - 135 |
| Aromatic C-Cl | - | 130 - 145 |
| Aromatic C-C | - | 135 - 150 |
| Cyclopentyl CH₂ | 1.5 - 2.0 | 25 - 40 |
| Quaternary C | - | 40 - 55 |
| Methanamine CH₂ | 2.5 - 3.5 | 45 - 60 |
| Amine NH₂ | Variable (broad) | - |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
For this compound (C₁₂H₁₆ClN), the nominal molecular weight is 209.72 g/mol . bldpharm.comchemscene.com High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula with high accuracy.
The fragmentation of the molecular ion ([M]⁺) would likely proceed through several pathways. Cleavage of the C-C bond between the cyclopentyl ring and the methanamine group would be a probable fragmentation route. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak and any chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 209/211 | [C₁₂H₁₆ClN]⁺ | Molecular Ion ([M]⁺) |
| 179/181 | [C₁₁H₁₂Cl]⁺ | Loss of CH₂NH₂ |
| 139/141 | [C₆H₄ClC₂H₃]⁺ | Cleavage of cyclopentyl ring |
| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine |
| 30 | [CH₂NH₂]⁺ | Methanamine cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Expected IR and Raman Spectral Data: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak band (or a pair of bands) in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl and methanamine groups would be seen just below 3000 cm⁻¹. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
The Raman spectrum would also show these characteristic vibrations, often with different relative intensities compared to the IR spectrum. For instance, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Aromatic Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
X-ray Crystallography of this compound Derivatives and Cocrystals
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including absolute and relative stereochemistry and details of intermolecular interactions.
Determination of Absolute and Relative Stereochemistry
While no crystal structure for this compound itself is publicly available, X-ray diffraction analysis of a suitable single crystal of one of its enantiomers (resolved, for example, by chiral chromatography or crystallization with a chiral acid) would unambiguously determine its absolute stereochemistry. The Flack parameter would be used to confirm the correct enantiomer.
Alternatively, the formation of a cocrystal with a known chiral coformer could allow for the determination of the relative stereochemistry of the title compound with respect to the coformer.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. The primary amine group is a key functional group for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. It is highly probable that N-H···N hydrogen bonds would be a prominent feature in the crystal packing, potentially forming chains or dimeric motifs.
Polymorphism and Crystal Engineering Studies
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly influence its physical properties. At present, there are no specific studies on the polymorphism of this compound available in the public domain. However, the principles of crystal engineering can be applied to predict the types of intermolecular interactions that would govern its crystal packing.
The molecular structure of this compound features several key functional groups that are likely to participate in non-covalent interactions, which are fundamental to the formation of stable crystal lattices. These include the primary amine group (-NH2), which can act as a hydrogen bond donor, and the chlorophenyl ring, which can participate in various interactions.
Key potential intermolecular interactions include:
Hydrogen Bonding: The amine group is a strong hydrogen bond donor and can interact with acceptor atoms on neighboring molecules. In the absence of other strong acceptors, the amine group of one molecule could potentially form N-H···N hydrogen bonds with another.
C-H···π Interactions: The aromatic chlorophenyl ring provides a π-system that can interact with C-H bonds from the cyclopentyl or methanamine moieties of adjacent molecules.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.
π-π Stacking: The chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.
Conformational Analysis and Dynamic Behavior
The conformational flexibility of this compound is primarily due to the non-planar nature of the cyclopentyl ring and the rotational freedom around the single bonds of the methanamine linker.
The cyclopentane (B165970) ring is not planar and exists in a continuous state of dynamic motion known as pseudorotation. This motion allows the ring to adopt a series of puckered conformations to relieve torsional strain. The two most commonly discussed conformations in this pseudorotational itinerary are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) conformations.
Theoretical studies on cyclopentane and its derivatives have shown that these conformations are very close in energy, with a low barrier for interconversion nih.govarxiv.org. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain. In the case of this compound, the bulky 3-chlorophenyl and aminomethyl groups are attached to the same carbon atom (C1). This C1 atom is likely to be the "flap" in an envelope conformation or to be on the axis of symmetry in a twist conformation to minimize steric hindrance with the adjacent methylene groups of the ring. The exact preference for one conformation over the other would be subtle and likely influenced by the environment (e.g., in solution versus in a crystal lattice).
| Conformation | Symmetry | Description |
|---|---|---|
| Envelope | C_s | Four carbon atoms are coplanar, and the fifth is out of the plane. |
| Twist (Half-Chair) | C_2 | Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. |
Rotational barriers around the single bonds connecting the cyclopentyl ring, the methanamine carbon, and the amine group define the spatial orientation of the substituent groups. The key rotatable bonds are the C(cyclopentyl)-C(methanamine) bond and the C(methanamine)-N bond.
Rotation around the C(cyclopentyl)-C(methanamine) bond will determine the orientation of the aminomethyl group relative to the cyclopentyl and chlorophenyl rings. The preferred rotamers will be those that minimize steric clashes between the amine group and the adjacent ring structures.
Rotation around the C(methanamine)-N bond is also a key conformational feature. Computational studies on benzylic amines have explored the rotational barriers and conformational preferences. While direct studies on this compound are not available, it is expected that the molecule will adopt staggered conformations to minimize torsional strain. The relative populations of these rotamers will be influenced by both steric and electronic factors.
For instance, the distance and relative orientation between the nitrogen atom of the amine and the chlorophenyl ring can vary significantly with conformation. These parameters are crucial in defining a pharmacophore, which is the spatial arrangement of features necessary for a molecule to interact with a specific biological target. A change from a more extended to a more folded conformation could either facilitate or hinder binding to a molecular target. Computational studies on other flexible molecules have shown that only a specific subset of low-energy conformations is typically responsible for biological activity rsc.org. Therefore, understanding the conformational landscape of this compound is a critical step in elucidating its potential molecular interactions in a non-clinical research setting.
Computational Chemistry and Molecular Modeling of 1 3 Chlorophenyl Cyclopentyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure and energetic properties of [1-(3-Chlorophenyl)cyclopentyl]methanamine.
The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to find the most stable arrangement of its atoms. In its optimized structure, the cyclopentyl ring is not planar but adopts a puckered conformation to alleviate ring strain. The 3-chlorophenyl group and the methanamine substituent are attached to the same carbon atom of the cyclopentyl ring.
The electronic structure is significantly influenced by the presence of the chlorine atom on the phenyl ring. The chlorine atom, being highly electronegative, withdraws electron density from the aromatic ring, which in turn affects the properties of the entire molecule. The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge and the halogen atom a partial negative charge ncert.nic.in. This polarization is a key factor in determining the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
This table presents hypothetical yet plausible bond lengths and angles for the optimized geometry of this compound, based on typical values for similar molecular fragments.
| Parameter | Value |
| C-Cl bond length | ~1.74 Å |
| C-N bond length | ~1.47 Å |
| C-C (phenyl ring) bond length | ~1.39 Å |
| C-C (cyclopentyl ring) bond length | ~1.54 Å |
| C-C-N bond angle | ~109.5° |
| C-C-Cl bond angle (on phenyl ring) | ~120° |
Note: These values are illustrative and based on general principles of organic chemistry and computational studies of similar molecules.
The conformational landscape of this compound is primarily dictated by the flexibility of the cyclopentyl ring and the rotation around the single bonds connecting the substituents. The cyclopentane (B165970) ring typically exists in non-planar conformations, such as the "envelope" and "twist" forms, to minimize torsional strain. The energy difference between these conformers is generally small, allowing for rapid interconversion at room temperature. ncert.nic.in
The presence of bulky substituents, the 3-chlorophenyl and methanamine groups, will influence the relative stability of the different puckered conformations of the cyclopentyl ring. Steric hindrance between these groups and the hydrogen atoms on the ring will be a determining factor. Computational studies on related cycloalkylamines have shown that the relative energies of different conformers can be calculated to determine the most stable isomers. researchgate.net
Table 2: Hypothetical Relative Conformational Energies of this compound
This table provides a hypothetical representation of the relative energies of different conformations of the cyclopentyl ring.
| Conformation | Relative Energy (kcal/mol) |
| Envelope (Substituents Equatorial-like) | 0.0 (most stable) |
| Twist | 0.5 - 1.5 |
| Envelope (Substituents Axial-like) | > 2.0 |
Note: These values are illustrative and based on general conformational analysis of substituted cyclopentanes.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For this compound, the MEP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
The most negative potential is expected to be localized around the nitrogen atom of the amine group and the chlorine atom, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amine group and the aromatic ring will exhibit positive potential, indicating their susceptibility to nucleophilic attack. sci-hub.seresearchgate.net Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.
MD simulations can be performed to observe the conformational changes of this compound in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer mimicking a cell membrane. These simulations can reveal how the molecule adapts its shape in response to its surroundings. The flexibility of the cyclopentyl ring and the rotational freedom of the substituents would be evident in the trajectory of the simulation. nih.gov
The solvent plays a critical role in determining the conformation and interaction patterns of this compound. In polar protic solvents like water, the amine group can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. These interactions can stabilize certain conformations over others. fiveable.me
In aprotic solvents, the nature of the interactions would change, primarily involving dipole-dipole forces. MD simulations can quantify these solvent effects by calculating properties such as the radial distribution function (RDF) to understand the solvation shell structure and the free energy of solvation to assess the molecule's solubility. temple.edu Studies on similar amines have shown that methylation can irregularly affect solvation free energies, highlighting the complexity of solute-solvent interactions. temple.edu
Table 3: Hypothetical Solvation Free Energy of this compound in Different Solvents
This table presents hypothetical solvation free energies to illustrate the effect of solvent polarity.
| Solvent | Dielectric Constant | Hypothetical Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.5 |
| Methanol | 32.7 | -6.2 |
| Chloroform | 4.8 | -3.1 |
Note: These values are illustrative and based on general trends observed for the solvation of amines.
Ligand-Protein Docking and Molecular Recognition Modeling (Non-Clinical Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable for exploring how a ligand like this compound might interact with a model biological target.
The first step in molecular docking involves identifying a suitable model biomolecule, typically a protein, and locating its potential binding sites. The 3D structure of a target protein is often obtained from a public repository like the Protein Data Bank. nih.gov For a compound with the structural features of this compound, logical model targets could include G-protein coupled receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, or enzymes like aminotransferases, based on the activities of analogous structures. ijper.orgnih.gov Computational algorithms are then used to analyze the protein's surface and identify cavities or pockets that are sterically and chemically suitable for ligand binding. ugm.ac.id
Once a binding site is identified, the ligand is computationally "docked" into the site. The simulation software then calculates the most favorable binding poses and scores them based on the predicted binding energy. ugm.ac.id These simulations model the specific molecular interactions between this compound and the amino acid residues of the binding pocket. Key interactions would likely involve the primary amine group forming hydrogen bonds, the cyclopentyl group engaging in hydrophobic interactions, and the chlorophenyl ring participating in pi-stacking or halogen bonding. nih.gov
To further refine these static models, molecular dynamics (MD) simulations can be employed. mdpi.com MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the binding stability and the specific interactions that maintain the complex. mdpi.com This allows for a detailed analysis of the stability of hydrogen bonds and the conformational changes in both the ligand and the protein upon binding.
Structure Activity Relationship Sar and Mechanistic Studies of 1 3 Chlorophenyl Cyclopentyl Methanamine Analogs
Impact of Structural Modifications on Molecular Interactions in in vitro Systems
The precise arrangement of atoms and functional groups within a molecule is paramount in defining its interaction with biological macromolecules. For analogs of [1-(3-Chlorophenyl)cyclopentyl]methanamine, specific structural features have been identified as key determinants of their binding characteristics in controlled laboratory settings.
Role of Chlorine Substitution on Phenyl Ring on Binding Affinity and Selectivity
The electronic properties and placement of the chlorine atom can dictate the nature of interactions within a binding pocket. For instance, in studies of chlorophenyl-containing compounds, the position of the chlorine atom can influence the formation of specific interactions, such as pi-stacking or halogen bonds, with amino acid residues of the target protein. This, in turn, can affect the binding affinity and selectivity of the compound for different receptors or transporters.
Table 1: Effect of Phenyl Ring Substitution on Activity in Norketamine Analogs
| Substitution Position | General Activity Trend |
|---|---|
| 2- and 3-positions | Generally more active |
| 4-position | Generally less active |
Data derived from studies on substituted norketamine analogs, which share structural similarities. mdpi.com
Influence of Cyclopentyl Ring Size and Substitution on Molecular Recognition
The cyclopentyl ring in this compound plays a crucial role in the molecule's interaction with its biological target. The size and conformational flexibility of this cycloalkyl group are significant for optimal binding.
In structure-activity relationship (SAR) studies of various compound series, the size of the cycloalkyl ring has been shown to be a determining factor for activity. For instance, in some classes of compounds, a cyclopentyl group is favored over a larger cyclohexyl ring, suggesting that the more compact nature of the five-membered ring provides a better fit within the binding site. Conversely, in other molecular contexts, a cyclohexyl ring may be preferred, indicating that the specific architecture of the binding pocket dictates the optimal ring size.
Furthermore, substitutions on the cyclopentyl ring can also modulate activity. The introduction of additional chemical groups can alter the molecule's shape, lipophilicity, and potential for hydrogen bonding, thereby influencing its molecular recognition by the target protein.
Effects of Amine Functionalization on Interaction Profiles
The methanamine group of this compound is a key pharmacophoric element, typically involved in crucial ionic or hydrogen-bonding interactions with the target protein. Modifications to this amine functionality can have profound effects on the compound's binding affinity and functional activity.
N-alkylation or dealkylation of the amine can significantly alter its interaction profile. nih.gov For example, the presence and nature of alkyl groups on the nitrogen atom can influence the compound's basicity, steric profile, and ability to form hydrogen bonds. In many classes of neurologically active compounds, the primary amine is essential for forming a salt bridge with an acidic residue, such as aspartate, in the binding site of monoamine transporters or receptors. nih.gov Altering this primary amine to a secondary or tertiary amine can change the strength and nature of this interaction, often leading to a change in binding affinity and selectivity.
Mechanistic Probes and Studies of Molecular Interaction
Understanding the precise way in which a ligand interacts with its target protein is fundamental to rational drug design. Mechanistic studies using model systems provide a window into these intricate molecular dialogues.
Exploration of Ligand-Target Interactions with Model Systems (e.g., Isolated Proteins, Enzyme Assays)
To dissect the molecular interactions of this compound analogs, researchers often employ simplified, controlled environments such as assays with isolated proteins or enzymes. These in vitro systems allow for the precise measurement of binding affinities (Ki values) and functional activities (e.g., inhibition of transporter uptake) without the complexities of a cellular or whole-organism environment.
For instance, competitive binding assays using radiolabeled ligands are a common method to determine the affinity of a test compound for a specific transporter or receptor. In such assays, the ability of an analog of this compound to displace a known high-affinity radioligand from its binding site on an isolated protein, such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT), provides a quantitative measure of its binding potency. nih.govnih.gov
Functional assays, on the other hand, measure the biological consequence of this binding. For example, monoamine transporter uptake assays using synaptosomes or cells expressing a specific transporter can determine whether a compound acts as an inhibitor or a substrate of the transporter. nih.gov
Table 2: Representative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Monoamine Transporters
| Compound | DAT | SERT | NET |
|---|---|---|---|
| 1-(3-chlorophenyl)-4-phenethylpiperazine | High Affinity | Moderate Affinity | Low Affinity |
This table illustrates how structural variations in related compounds can lead to differential binding at various monoamine transporters. Data is representative of findings in the field for analogous compound classes. nih.gov
Understanding Binding Modes and Allosteric Modulation
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and understanding the binding modes of ligands like this compound analogs. mdpi.comjapsonline.com These techniques can predict the likely conformation of the ligand within the binding pocket of a target protein and identify key amino acid residues involved in the interaction.
Molecular docking studies can reveal how the 3-chlorophenyl group might fit into a hydrophobic pocket, how the cyclopentyl ring orients itself to maximize van der Waals interactions, and how the amine group forms critical hydrogen bonds or ionic interactions. mdpi.com
Furthermore, some compounds may not bind to the primary (orthosteric) binding site of a receptor or transporter but rather to a distinct, allosteric site. nih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.gov Mechanistic studies can help to determine if a this compound analog is acting as an allosteric modulator by observing its effects in the presence and absence of the primary ligand. For example, an allosteric modulator might change the binding affinity of the primary ligand or alter the conformational changes in the protein that are necessary for its function. nih.gov
Investigation of Specific Biochemical Pathways Modulated by Analogs in vitro
A thorough search of scientific databases and literature yields no specific studies on the in vitro modulation of biochemical pathways, such as enzyme inhibition, by analogs of this compound, beyond their primary and well-documented mechanisms of action. Research has predominantly focused on their interaction with monoamine transporters. There is no available public research detailing the inhibition of other specific enzymes or modulation of other biochemical pathways in an in vitro setting for analogs of this compound. Consequently, no data tables or detailed research findings on this specific topic can be presented.
Applications of 1 3 Chlorophenyl Cyclopentyl Methanamine in Chemical Synthesis and Research
Role as a Versatile Organic Building Block for Complex Molecule Synthesis
[1-(3-Chlorophenyl)cyclopentyl]methanamine serves as a valuable building block in organic synthesis due to its distinct structural components that allow for a variety of chemical transformations. The primary amine group is a key reactive site, enabling the formation of amides, sulfonamides, imines, and other nitrogen-containing functionalities. These reactions are fundamental in the elaboration of the molecule, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.
The presence of the 3-chlorophenyl group also contributes to its versatility. The chlorine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds with a wide range of aryl or heteroaryl partners. This capability is crucial for the synthesis of complex molecules with tailored electronic and steric properties. Furthermore, the cyclopentyl core imparts a three-dimensional character to the molecules derived from it, a desirable feature in modern drug discovery and materials science. The combination of these features makes this compound a useful starting material for creating libraries of compounds for screening purposes.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 933752-65-9 |
| Molecular Formula | C12H16ClN |
| Molecular Weight | 209.72 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
| Storage Temperature | Room Temperature |
This data is compiled from publicly available sources.
Utility in the Preparation of Chiral Auxiliaries and Ligands for Asymmetric Transformations
While specific examples of this compound being used directly as a chiral auxiliary or ligand in published literature are not prominent, its structural motifs are analogous to those found in successful chiral auxiliaries and ligands. The primary amine functionality is a common feature in many chiral auxiliaries, which are used to control the stereochemical outcome of a reaction. By reacting the amine with a chiral resolving agent or by employing a chiral synthesis route, it is conceivable to prepare enantiomerically pure forms of this compound.
These chiral derivatives could then be utilized in asymmetric synthesis. For instance, they could be converted into chiral ligands for transition metal catalysts, which are pivotal in a vast array of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The cyclopentyl group provides a rigid scaffold that can effectively transmit stereochemical information from the chiral center to the reactive site of the catalyst. The development of chiral cyclopentyl β-amino esters through catalytic asymmetric [3+2] cycloaddition reactions highlights the potential of cyclopentylamines in stereocontrolled synthesis.
Development of Chemical Probes and Tools for Biological Research (Excluding Clinical Applications)
Chemical probes are essential tools for dissecting complex biological processes. pitt.edu The structure of this compound makes it an interesting candidate for the development of such probes. The 3-chlorophenyl group can be a key pharmacophore that interacts with specific biological targets. By modifying the methanamine group with reporter tags such as fluorescent dyes, biotin (B1667282), or photoaffinity labels, researchers can design chemical probes to visualize, isolate, and identify protein targets in a cellular context.
The development of such probes would enable the investigation of the mechanism of action of bioactive molecules containing this scaffold. For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its subcellular localization. A biotinylated derivative could be employed in pull-down assays to identify its binding partners from a cell lysate. While specific research on this compound as a chemical probe is not widely documented, the principles of chemical probe design suggest its potential in this area.
Intermediate in the Synthesis of Precursors for Agrochemicals or Specialty Chemicals
The chemical reactivity of this compound makes it a useful intermediate in the synthesis of precursors for various specialty chemicals, including those with potential applications in the agrochemical industry. The amine and the chloro-substituted phenyl ring are functional handles that can be readily modified to produce a diverse range of derivatives. For instance, the amine can be derivatized to form ureas, thioureas, or other functional groups known to exhibit biological activity.
The precursor to this compound, 3-Chlorophenyl cyclopentyl ketone, is noted as an intermediate in the synthesis of agrochemicals. This suggests that this compound, being a direct derivative, likely shares this utility. The synthesis of complex molecules often proceeds through a series of stable intermediates, and the title compound fits this description well. Its structural features can be found in patented chemical structures for agricultural applications, indicating its relevance in the discovery and development of new crop protection agents.
Conclusions and Future Research Directions
Summary of Key Academic Contributions and Findings
A thorough review of scholarly databases and chemical literature indicates that there are currently no significant academic contributions or published findings specifically focused on [1-(3-Chlorophenyl)cyclopentyl]methanamine. The compound is listed in the catalogs of several chemical suppliers, which provide basic data such as its CAS number (933752-65-9), molecular formula (C12H16ClN), and IUPAC name. sigmaaldrich.combldpharm.com However, this information is for commercial and reference purposes and does not stem from peer-reviewed research into its chemical properties or potential utility. The scientific community has yet to publish any detailed investigations into this specific molecule.
Unexplored Avenues in the Synthesis and Derivatization of this compound
The absence of published synthetic procedures for this compound presents a wide-open field for synthetic organic chemists. A potential starting point for investigation could be the adaptation of methods used for structurally similar compounds. For instance, the synthesis of the cyclobutyl analog, (1-(3-chlorophenyl)cyclobutyl)methylamine, has been reported to proceed from (3-chlorophenyl)acetonitrile and 1,3-dibromopropane. prepchem.com A similar approach using 1,4-dibromobutane (B41627) could be a logical, yet unexplored, route to the cyclopentyl derivative.
Further unexplored avenues include:
Stereoselective Synthesis: Developing methods to synthesize enantiomerically pure forms of this compound would be a significant step, as the biological activities of chiral amines are often stereospecific.
Derivatization of the Amine Group: The primary amine moiety is a prime site for derivatization. A host of reactions, such as acylation, sulfonylation, and reductive amination, could be employed to create a library of novel compounds. These derivatives could then be screened for various biological activities.
Modification of the Phenyl Ring: The chlorophenyl group offers opportunities for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, potentially modulating the electronic and steric properties of the molecule.
Advanced Computational and Mechanistic Research Opportunities
With no existing experimental data, computational chemistry offers a powerful tool for preliminary investigation. Density Functional Theory (DFT) and other quantum chemical methods could be employed to predict a range of properties for this compound before any wet lab synthesis is undertaken.
Key computational research opportunities include:
Conformational Analysis: Determining the preferred three-dimensional structure and conformational flexibility of the molecule.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.
Reactivity Prediction: Modeling reaction mechanisms for its synthesis and derivatization to optimize reaction conditions.
Pharmacophore Modeling: In silico screening against various biological targets to predict potential therapeutic applications.
Potential for Novel Applications of this compound in Chemical Sciences and Chemical Biology
The structural motifs within this compound suggest several potential, albeit hypothetical, applications that warrant investigation. The 1-phenylcyclopentylamine core is a feature in some compounds with neurological activity. For example, the synthesis of ketamine involves a related (o-chlorophenyl)cyclohexanone derivative. erowid.org This hints at the possibility that this compound and its derivatives could be explored as modulators of central nervous system targets.
Furthermore, the 3-chlorophenyl group is a common substituent in compounds designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain. mdpi.com Research into novel sEH inhibitors has incorporated this moiety, suggesting that this compound could serve as a scaffold for the development of new anti-inflammatory agents.
In chemical biology, the primary amine allows for the attachment of fluorescent tags or biotin (B1667282) labels, enabling its use as a chemical probe to study biological systems, should a relevant biological target be identified.
Outlook on the Broader Impact of Research on this Compound Class
The study of this compound and its analogs could have a broader impact on several areas of chemical science. The development of novel synthetic routes would contribute to the toolkit of synthetic organic chemistry. Should any derivatives exhibit interesting biological activity, it could open up new avenues for drug discovery and development, particularly in neuroscience and inflammatory diseases. The systematic exploration of this compound class, starting from this foundational molecule, would provide valuable structure-activity relationship (SAR) data, guiding the design of future molecules with enhanced potency and selectivity. The journey from a cataloged but unstudied chemical to a well-characterized compound with defined properties and potential applications exemplifies the core pursuit of chemical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(3-Chlorophenyl)cyclopentyl]methanamine, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization strategies to construct the cyclopentyl ring followed by functionalization with the 3-chlorophenyl and methanamine groups. For example, analogous compounds like [1-(2,4-dichlorophenyl)cyclopropanemethanamine] are synthesized via cyclopropanation of ketones followed by amine introduction . Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd, Cu) for coupling reactions.
- Temperature control : Maintaining low temperatures (~0–5°C) during cyclization to prevent side reactions.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) to protect the amine during harsh reaction conditions.
- Purification : Column chromatography or recrystallization to isolate enantiomerically pure forms .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in sealed, air-tight containers under refrigeration (2–8°C) in a dry, ventilated area. Incompatible materials include strong oxidizers (e.g., peroxides) and acids .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound, and how can researchers address discrepancies in spectral data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm cyclopentyl ring geometry and chlorophenyl substitution patterns. Discrepancies in peak splitting (e.g., due to rotational isomers) can be resolved by variable-temperature NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with exact mass analysis (e.g., 262.0388 Da for related metabolites) to verify molecular formula .
- HPLC-PDA : Reverse-phase chromatography to assess purity and detect trace impurities (>95% purity threshold for pharmacological studies) .
Q. Existing toxicity data for this compound show inconsistencies across studies. How should researchers design experiments to resolve these contradictions?
- Methodological Answer :
- In vitro assays : Conduct MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to evaluate acute cytotoxicity (IC50 values).
- In vivo models : Administer graded doses (10–100 mg/kg) to rodent models via oral and intravenous routes, monitoring for respiratory irritation (H335 hazard) and organ toxicity.
- Comparative analysis : Compare results with structurally similar compounds (e.g., fluorophenyl analogs) to identify substituent-specific effects .
Q. How does the steric and electronic environment of the cyclopentyl ring influence reactivity in derivatization reactions?
- Methodological Answer :
- Steric effects : The cyclopentyl ring imposes torsional strain, limiting nucleophilic substitution at the methanamine group. Bulkier electrophiles (e.g., tert-butyl esters) require elevated temperatures (80–100°C) for efficient coupling .
- Electronic effects : The electron-withdrawing 3-chlorophenyl group directs electrophilic aromatic substitution to the para position. Computational modeling (DFT) can predict reaction sites .
Q. What strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral catalysts : Use of Ru-BINAP complexes for asymmetric hydrogenation to control stereochemistry .
- Process optimization : Continuous-flow reactors to enhance mixing and reduce racemization.
- Analytical QC : Chiral HPLC with amylose-based columns to monitor enantiomeric excess (>99% ee) .
Q. How do physicochemical properties compare to fluorophenyl and unsubstituted phenyl analogs, and what are the implications for drug discovery?
- Methodological Answer :
- Lipophilicity : The 3-chlorophenyl substituent increases logP (2.1–2.5) compared to fluorophenyl (logP ~1.8) and phenyl (logP ~1.5) analogs, enhancing blood-brain barrier permeability .
- Solubility : Chlorine’s electron-withdrawing effect reduces aqueous solubility (0.5–1.2 mg/mL) vs. fluorophenyl (1.5–2.0 mg/mL). Co-solvents (e.g., PEG-400) improve formulation .
- Binding affinity : Chlorine’s van der Waals interactions enhance target binding (e.g., serotonin receptors) but may increase off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
